molecular formula C16H10N2O2 B14161333 2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione CAS No. 30634-09-4

2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione

Cat. No.: B14161333
CAS No.: 30634-09-4
M. Wt: 262.26 g/mol
InChI Key: IXPPRTBZHPTQCM-UHFFFAOYSA-N
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Description

2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione is a heterocyclic compound with the molecular formula C16H10N2O2 and a molecular weight of 262.2628 g/mol . This compound is part of the anthraquinone-imidazole family, known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the imidazole ring or the anthraquinone moiety.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the anthraquinone or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-anthra[1,2-d]imidazole-6,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a telomerase inhibitor and a fluorescent sensor sets it apart from other similar compounds .

Properties

CAS No.

30634-09-4

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

2-methyl-3H-naphtho[3,2-e]benzimidazole-6,11-dione

InChI

InChI=1S/C16H10N2O2/c1-8-17-12-7-6-11-13(14(12)18-8)16(20)10-5-3-2-4-9(10)15(11)19/h2-7H,1H3,(H,17,18)

InChI Key

IXPPRTBZHPTQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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